Ganorbiformin B -

Ganorbiformin B

Catalog Number: EVT-15274991
CAS Number:
Molecular Formula: C34H50O7
Molecular Weight: 570.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Ganorbiformin B involves multiple biosynthetic pathways typical of triterpenoid compounds. The initial step is the conversion of acetyl-coenzyme A to isopentenyl pyrophosphate, a precursor for higher-order terpenoids. This transformation involves several key enzymes, including mevalonate pathway enzymes that facilitate the production of farnesyl pyrophosphate and geranylgeranyl pyrophosphate .

Subsequent reactions include cyclization processes that lead to the formation of the lanostane skeleton, followed by oxidation and reduction reactions that modify the structure into Ganorbiformin B. Specific technical details regarding the enzymatic pathways and conditions for these reactions can vary based on the source organism and extraction methods utilized in laboratory settings .

Molecular Structure Analysis

Ganorbiformin B has a complex molecular structure characterized by its lanostane backbone. The molecular formula is identified as C30H46O4C_{30}H_{46}O_{4}, indicating it contains 30 carbon atoms, 46 hydrogen atoms, and 4 oxygen atoms. The structural features include multiple hydroxyl groups and specific stereochemistry at various carbon atoms, which contribute to its biological activity .

Structural Data

  • Molecular Weight: Approximately 470 g/mol
  • Melting Point: Not explicitly stated but generally falls within a range typical for similar triterpenoids.
  • NMR Spectroscopy: Used for structural elucidation, revealing detailed information about hydrogen and carbon environments within the molecule .
Chemical Reactions Analysis

Ganorbiformin B undergoes various chemical reactions typical of triterpenoids. These include:

  • Hydroxylation: Addition of hydroxyl groups that can enhance solubility and biological activity.
  • Oxidation/Reduction: Modifications that alter functional groups, impacting reactivity and interaction with biological targets.
  • Condensation Reactions: Potentially leading to dimerization or formation of more complex structures under specific conditions.

The detailed mechanisms of these reactions often rely on catalytic processes involving enzymes derived from fungal sources or synthetic organic chemistry techniques .

Mechanism of Action

The mechanism of action for Ganorbiformin B primarily involves its interaction with cellular pathways that regulate inflammation, oxidative stress, and apoptosis. It is believed to modulate signaling pathways such as:

  • Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-kB): Inhibition of this pathway can lead to reduced inflammation.
  • Mitogen-Activated Protein Kinases (MAPK): Modulating this signaling cascade may affect cell survival and proliferation.

Data from various studies indicate that Ganorbiformin B exhibits significant bioactivity in vitro against cancer cell lines, suggesting potential therapeutic applications in oncology .

Physical and Chemical Properties Analysis

Ganorbiformin B exhibits several notable physical and chemical properties:

These properties are crucial for understanding its behavior in biological systems and potential applications in pharmaceuticals .

Applications

Ganorbiformin B has garnered attention for its potential scientific applications:

  • Pharmaceutical Development: Investigated for its anticancer properties and ability to modulate immune responses.
  • Nutraceuticals: Incorporated into dietary supplements aimed at enhancing health due to its bioactive components.
  • Research Tool: Utilized in studies exploring the mechanisms of action of triterpenoids in various biological contexts.

The ongoing research into Ganorbiformin B highlights its significance as a compound with promising therapeutic potential derived from traditional medicinal practices .

Introduction to Ganorbiformin B in the Context of Ganoderma Triterpenoid Research

Taxonomic Origins and Species-Specific Biosynthesis in Ganoderma orbiforme

Ganorbiformin B is intrinsically linked to the basidiomycete fungus Ganoderma orbiforme (Fr.) Ryvarden. Historically, the taxonomy of laccate (shiny-surfaced) Ganoderma species was fraught with confusion, leading to the application of various synonyms such as G. boninense and G. fornicatum for similar morphotypes across Southeast Asia. Modern molecular phylogenetic analyses, utilizing nuclear ribosomal DNA ITS and mitochondrial SSU sequences, have been pivotal in clarifying this complex taxonomy. These studies conclusively demonstrate that G. orbiforme represents the earliest valid name for this phylogenetically distinct species, resolving previous inconsistencies in identification [4] [6].

G. orbiforme is a significant plant pathogen, notorious for causing basal stem rot, a devastating disease in oil palm (Elaeis guineensis) plantations across Southeast Asia. Its ecological niche involves a hemibiotrophic lifestyle during infection, initially establishing a biotrophic relationship before transitioning to necrotrophy [4]. While primarily studied as a pathogen in agriculture, G. orbiforme has also proven to be a prolific producer of unique lanostane triterpenoids.

Ganorbiformin B was first isolated and characterized from the mycelial culture of a specific strain, G. orbiforme BCC 22324, originating from Thailand [5] [10]. Its biosynthesis follows the universal lanostane pathway initiated by the cyclization of oxidosqualene to form lanosterol, the fundamental C30 tetracyclic triterpenoid precursor. Subsequently, a series of oxidative modifications (hydroxylations, carbonylations) and substitutions (acetoxylations) mediated by cytochrome P450 enzymes and transferases occur, leading to the diverse array of ganoderic acid derivatives typical of Ganoderma. The specific pattern of functionalization observed in Ganorbiformin B – including the characteristic acetoxy group at C-3, hydroxy group at C-7, carbonyl at C-11, and a carboxylated side chain – is characteristic of the chemical fingerprint of its source species, G. orbiforme [5] [8] [10]. This species-specific biosynthetic profile distinguishes it from the triterpenoid arrays found in the more commonly studied G. lucidum complex.

Table 1: Key Research Milestones for Ganorbiformin B

YearMilestoneSource MaterialSignificanceReference (within text)
2013First isolation and structural characterization (Ganorbiformin A-G identified)G. orbiforme BCC 22324 culturesDiscovery of Ganorbiformin B and related novel triterpenoids; identification of basic structure and properties. [5] [10]
2013Identification of significant antimycobacterial activity (C-3 epimer of GA T)G. orbiforme BCC 22324 culturesDemonstrated potent activity against M. tuberculosis H37Ra (MIC 1.3 µM). [5] [10]
2023Cultivation and alpha-glucosidase inhibition screeningWild Thai G. orbiforme strainsConfirmed presence of bioactive triterpenoids in fruiting bodies; highlighted potential for antidiabetic research. [9]

Historical Significance in Traditional Mycopharmacology and Modern Rediscovery

While Ganoderma orbiforme itself lacks a prominent, documented history in traditional medicine systems compared to the revered G. lucidum (Lingzhi/Reishi) or G. sinense, its genus holds an undisputed position of high esteem. Ganoderma species have been used for millennia, particularly in East Asia, as recorded in ancient pharmacopoeias like Shennong's Classic of Materia Medica, where they were classified as "upper-grade" medicines for promoting longevity and vitality [1] [7]. Traditional applications focused broadly on enhancing health, boosting immunity, and treating diverse ailments like fatigue, asthma, and liver disorders. These historical uses, attributed primarily to the bioactive polysaccharides and triterpenoids, laid the empirical foundation for modern scientific investigation into the genus [1] [3] [7].

Ganorbiformin B, however, represents a modern discovery. It was not identified or utilized in traditional practices. Its isolation in 2013 from laboratory cultures of G. orbiforme strain BCC 22324 marked its entry into the scientific lexicon [5] [10]. This rediscovery exemplifies the paradigm of revisiting traditionally significant genera using advanced analytical techniques (e.g., NMR spectroscopy, mass spectrometry) to uncover novel constituents that may underpin historical claims or reveal entirely new pharmacological properties. The screening of the G. orbiforme BCC 22324 extract stemmed directly from the recognition that Ganoderma species are prolific sources of bioactive triterpenoids, driving the exploration of less common species within the genus [1] [5] [10].

The initial pharmacological screening accompanying its discovery revealed a highly significant finding: a compound co-isolated with Ganorbiformin B, identified as the C-3 epimer of ganoderic acid T (a structurally closely related lanostane triterpenoid), exhibited potent in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Ra, with a remarkably low Minimum Inhibitory Concentration (MIC) of 1.3 µM [5] [10]. This potent activity against the causative agent of tuberculosis instantly highlighted the therapeutic potential inherent in this group of G. orbiforme-specific triterpenoids, including Ganorbiformin B, and spurred further interest in their study. More recently, studies on wild Thai strains of G. orbiforme cultivated under controlled conditions have confirmed the presence of alpha-glucosidase inhibitory activity in their extracts, suggesting another potential therapeutic avenue consistent with the genus's reputation in managing metabolic disorders [9].

Position Within the Lanostane Triterpenoid Classification Framework

Ganorbiformin B belongs to the extensive and structurally diverse class of natural products known as lanostane-type tetracyclic triterpenoids. This classification is defined by its core 6-6-6-5 tetracyclic ring system (Cycloartenol-derived) characterized by specific stereochemistry: trans-fusion of rings A/B, B/C, and C/D, with methyl groups at C-10β, C-13β, and C-14α, and a side chain typically attached at C-17β [8]. Lanostanes constitute the primary triterpenoid framework found within the Ganoderma genus, with over 300 distinct structures identified to date [8].

  • Core Structure and Functionalization: Ganorbiformin B possesses the prototypical C30 lanostane skeleton. Its structure features several characteristic modifications commonly seen in bioactive Ganoderma triterpenoids, but arranged in a pattern specific to G. orbiforme metabolites [5] [10]:
  • C-3 Position: An acetoxy group (-OC(O)CH₃), a common modification enhancing lipophilicity and bioactivity in many ganoderic acids.
  • C-7 Position: A hydroxy group (-OH).
  • C-11 Position: A carbonyl group (C=O), a highly characteristic feature of numerous potent ganoderic acids.
  • C-15 Position: A hydroxy group (-OH).
  • C-23 Position: A carbonyl group (C=O).
  • Side Chain: A terminal carboxylic acid (-COOH) and unsaturation (double bond) within the side chain attached to C-17, similar to many ganoderic acids like ganoderic acid T.

  • Structural Relationships: Ganorbiformin B shares its fundamental lanostane skeleton and many functional group features with well-known ganoderic acids (e.g., ganoderic acids A, B, C, D, T) predominantly isolated from G. lucidum and related species within the G. lucidum complex. Its molecular formula is C₃₄H₅₀O₇ [5] [10]. Crucially, it was isolated alongside ganoderic acid T and its C-3 epimer, highlighting their close biosynthetic relationship and structural similarity within G. orbiforme. The key structural difference between Ganorbiformin B and ganoderic acid T often lies in the specific pattern of oxidation and substitution, particularly in the side chain and the ring system (e.g., presence/absence of hydroxyl at C-15, carbonyl at C-23) [5] [8] [10]. It represents a distinct chemical entity within the lanostane spectrum of Ganoderma.

  • Classification Significance: Positioned within the broader group of highly oxygenated lanostanes, Ganorbiformin B exemplifies the structural diversity achievable through species-specific enzymatic tailoring. Its structure aligns with the sub-group characterized by a C-11 carbonyl and C-3 acetoxy, modifications frequently associated with significant biological activities such as cytotoxicity, anti-inflammatory effects, and notably, as discovered, antimycobacterial activity [5] [8] [10]. Understanding its precise position within the lanostane framework is essential for structure-activity relationship (SAR) studies aimed at optimizing its biological potential or understanding its mechanism of action.

Table 2: Key Structural Features of Ganorbiformin B and Related Lanostanes from Ganoderma

Structural FeatureGanorbiformin BGanoderic Acid T (Typical)Ganoderic Acid A (Typical)Functional Significance
Core SkeletonLanostane (C30)Lanostane (C30)Lanostane (C30)Defines basic tetracyclic structure & stereochemistry.
C-3 Group-OC(O)CH₃ (Acetoxy)-OH (Hydroxy) or -OC(O)CH₃-OH (Hydroxy)Influences lipophilicity, membrane permeability, receptor binding. Often acetylated in actives.
C-7 Group-OH (Hydroxy)-OH or =O (Keto)=O (Keto)Impacts hydrogen bonding potential and overall molecule polarity.
C-11 Group=O (Keto)=O (Keto)=O (Keto)Highly characteristic of active ganoderic acids; crucial for some bioactivities.
C-15 Group-OH (Hydroxy)Varies (e.g., -OH, =O)-OC(O)CH₃ (Acetoxy)Modulates activity; hydroxylation common in various active triterpenes.
C-23 Group=O (Keto)Varies (e.g., -OH)-HAffects side chain conformation and reactivity.
Side Chain C-20/C-22UnsaturatedUnsaturated/CarboxylatedSaturated/CarboxylatedCritical for antimycobacterial activity observed in G. orbiforme compounds.
Side Chain Terminal-COOH (Carboxyl)-COOH (Carboxyl)-COOH (Carboxyl)Enhances water solubility potential and ionic interactions; common in ganoderic acids.

Properties

Product Name

Ganorbiformin B

IUPAC Name

(E,5S,6S)-5-acetyloxy-6-[(3S,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

Molecular Formula

C34H50O7

Molecular Weight

570.8 g/mol

InChI

InChI=1S/C34H50O7/c1-19(30(38)39)10-11-26(40-21(3)35)20(2)23-12-17-34(9)29-24(13-16-33(23,34)8)32(7)15-14-28(41-22(4)36)31(5,6)27(32)18-25(29)37/h10,20,23,26-28H,11-18H2,1-9H3,(H,38,39)/b19-10+/t20-,23+,26-,27-,28-,32+,33+,34-/m0/s1

InChI Key

FPSBBGUSAFEFFR-ITEMVNEESA-N

Canonical SMILES

CC(C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(CC=C(C)C(=O)O)OC(=O)C

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)[C@H](C/C=C(\C)/C(=O)O)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.